Sarcosine-d3 (methyl-d3)
Overview
Description
This compound has the molecular formula CD3NHCH2CO2H and a molecular weight of 92.11 g/mol . It is primarily used in research settings, particularly in studies involving stable isotopes.
Mechanism of Action
Mode of Action
Sarcosine-d3 acts as a competitive inhibitor of GlyT1, preventing the reuptake of glycine into the presynaptic neuron . This results in an increased concentration of glycine in the synaptic cleft, which can then bind to and activate the NMDA receptor . Sarcosine-d3 also acts as a co-agonist of the NMDA receptor, further potentiating its activation .
Biochemical Pathways
Sarcosine-d3 is involved in the glycine synthesis and degradation pathways . It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . The increased activation of the NMDA receptor by sarcosine-d3 can lead to a cascade of downstream effects, including increased calcium influx into the postsynaptic neuron and the activation of various intracellular signaling pathways .
Result of Action
The increased activation of the NMDA receptor by Sarcosine-d3 can lead to a variety of molecular and cellular effects. These include changes in neuronal excitability, synaptic plasticity, and the expression of genes involved in neuronal function and development . These changes can have significant effects on brain function, potentially influencing behavior and cognition .
Biochemical Analysis
Biochemical Properties
Sarcosine-d3 (methyl-d3) is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . This indicates that Sarcosine-d3 (methyl-d3) interacts with these enzymes and plays a role in the biochemical reactions involving glycine metabolism .
Molecular Mechanism
The molecular mechanism of Sarcosine-d3 (methyl-d3) likely involves its interactions with enzymes involved in glycine metabolism. As mentioned earlier, it is metabolized to glycine by sarcosine dehydrogenase and can be generated from glycine by glycine-N-methyl transferase . These interactions suggest that Sarcosine-d3 (methyl-d3) may influence enzyme activity and gene expression related to glycine metabolism.
Metabolic Pathways
Sarcosine-d3 (methyl-d3) is involved in the metabolic pathways of glycine. It is metabolized to glycine by sarcosine dehydrogenase and can be generated from glycine by glycine-N-methyl transferase . This suggests that it interacts with these enzymes and may influence metabolic flux or metabolite levels in the glycine metabolic pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarcosine-d3 (methyl-d3) can be synthesized through the reaction of deuterated methylamine (CD3NH2) with chloroacetic acid (ClCH2COOH). The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
CD3NH2+ClCH2COOH→CD3NHCH2COOH+HCl
Industrial Production Methods: While specific industrial production methods for Sarcosine-d3 (methyl-d3) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms.
Types of Reactions:
Oxidation: Sarcosine-d3 (methyl-d3) can undergo oxidation to form deuterated glycine (CD3NHCH2COOH) using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions are less common for Sarcosine-d3 (methyl-d3) due to its stable structure.
Substitution: Nucleophilic substitution reactions can occur, where the amino group (NH2) can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Substitution: Sodium hydroxide (NaOH), other nucleophiles
Major Products:
Oxidation: Deuterated glycine (CD3NHCH2COOH)
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Sarcosine-d3 (methyl-d3) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways and study reaction mechanisms.
Biology: Employed in metabolic studies to investigate the role of sarcosine in various biological processes, including its conversion to glycine.
Industry: Applied in the development of biodegradable surfactants and other chemical products.
Comparison with Similar Compounds
Sarcosine-d3 (methyl-d3) is similar to other deuterated amino acids and derivatives, such as:
Glycine-d5: Another deuterated amino acid used in metabolic studies.
L-Alanine-3,3,3-d3: A deuterated form of alanine used in NMR studies.
Nτ-Methyl-d3-L-histidine: A deuterated form of histidine used in biochemical research.
Uniqueness: Sarcosine-d3 (methyl-d3) is unique due to its specific role as a glycine transporter inhibitor and its application in studying NMDA receptor modulation. Its deuterated nature also makes it particularly useful in tracing studies and metabolic research.
Biological Activity
Sarcosine-d3 (methyl-d3), a deuterated form of sarcosine, is a compound with significant implications in biological research, particularly in neuropharmacology and metabolic studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : CD3NHCH2CO2H
- Molecular Weight : 92.11 g/mol
- CAS Number : 118685-91-9
Sarcosine-d3 is commonly utilized as a stable isotope-labeled compound in various scientific fields, including chemistry, biology, and medicine. Its role as a glycine transporter type I (GlyT1) inhibitor and N-methyl-D-aspartate (NMDA) receptor co-agonist makes it particularly relevant in the study of neurological disorders.
Sarcosine-d3 acts primarily through the following mechanisms:
- GlyT1 Inhibition : It inhibits the reuptake of glycine into presynaptic neurons, thus increasing extracellular glycine levels. This action enhances NMDA receptor activation, which is crucial for synaptic plasticity and memory formation .
- Neuroprotective Effects : Studies indicate that sarcosine-d3 may protect against neurotoxicity induced by aluminum exposure in cellular models. It has shown promise in increasing cell viability and reducing neurotoxic effects in differentiated SHSY-5Y neuronal cells .
Neuroprotective Studies
In vitro and in vivo studies have demonstrated the neuroprotective effects of sarcosine-d3:
-
Cell Viability Against Neurotoxicity :
- A study assessed the impact of sarcosine on aluminum-induced neurotoxicity using differentiated SHSY-5Y cells. The results indicated that sarcosine treatment significantly improved cell viability compared to controls exposed to aluminum chloride (AlCl3) (Table 1).
Concentration of AlCl3 (μM) Cell Viability (%) 0 (Control) 100 1.25 96.24 800 16.35 -
Animal Model Studies :
- In an AlCl3-induced rat model of Alzheimer's disease (AD), administration of sarcosine resulted in marked improvements in histopathological features associated with AD, such as neurofibrillary tangles. The treatment also normalized levels of several biomarkers related to oxidative stress and inflammation .
Immune Modulation
Sarcosine-d3 has been investigated for its effects on dendritic cell (DC) function:
- Dendritic Cell Migration : Research showed that sarcosine significantly enhanced the migration of human and murine dendritic cells both in vitro and in vivo. This effect was linked to improved tumor control in cancer models, suggesting potential applications in immunotherapy .
Case Study 1: Schizophrenia Research
Sarcosine has been studied extensively for its potential benefits in treating schizophrenia due to its role as a GlyT1 inhibitor. Clinical trials have indicated that supplementation with sarcosine can improve symptoms in patients with schizophrenia, potentially by enhancing NMDA receptor function .
Case Study 2: Alzheimer's Disease
A recent study highlighted the protective effects of sarcosine against aluminum-induced neurotoxicity in an AD model. The administration of sarcosine led to significant improvements in cognitive function and reductions in neuroinflammation markers, indicating its therapeutic potential for neurodegenerative diseases .
Properties
IUPAC Name |
2-(trideuteriomethylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYKKLYZXJSNPZ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.